
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ethers, which are characterized by large ring structures containing oxygen atoms. The presence of the methoxyethyl group and the azacyclopentadecane ring makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with a suitable amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
Scientific Research Applications
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with other molecules. The compound’s macrocyclic structure allows it to encapsulate other molecules, thereby altering their chemical and physical properties. This encapsulation can enhance the solubility, stability, and bioavailability of drugs, making it a valuable tool in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A simpler ether with similar functional groups but lacking the macrocyclic structure.
Diethylene Glycol: A linear ether that serves as a precursor in the synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane.
Crown Ethers: Macrocyclic ethers with similar complexation properties but different ring sizes and functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a macrocyclic structure with a methoxyethyl group. This combination provides enhanced complexation abilities and a broader range of applications in various fields.
Properties
CAS No. |
79402-94-1 |
|---|---|
Molecular Formula |
C13H27NO5 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
13-(2-methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C13H27NO5/c1-15-5-2-14-3-6-16-8-10-18-12-13-19-11-9-17-7-4-14/h2-13H2,1H3 |
InChI Key |
OXEBOWAITHJRQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
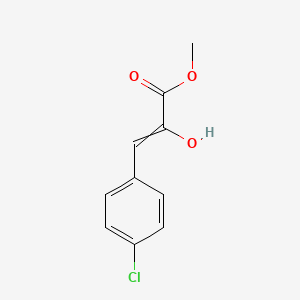
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
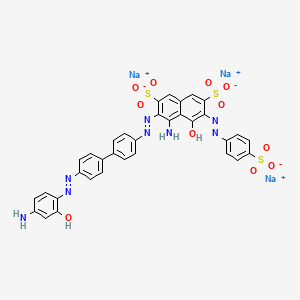
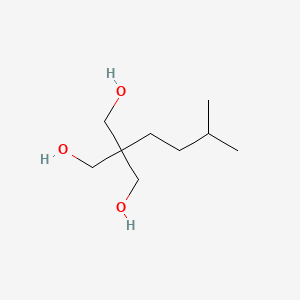
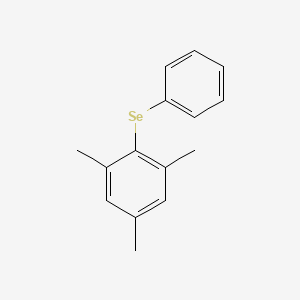
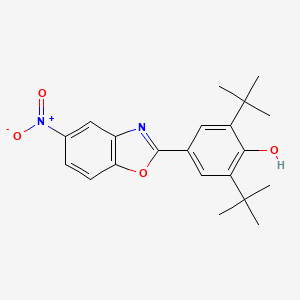
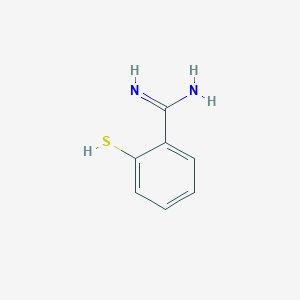
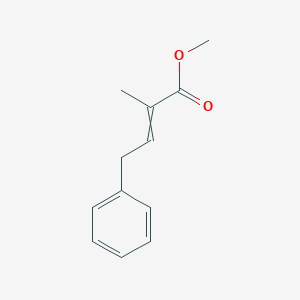
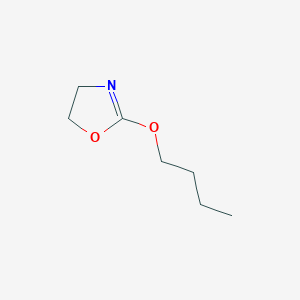
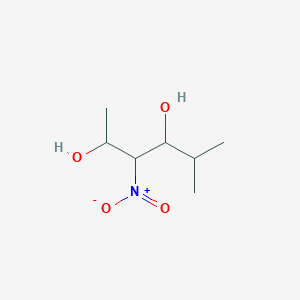
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
